Biotin-C2-S-S-pyridine
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Overview
Description
Biotin-C2-S-S-pyridine is a cleavable antibody-drug conjugate (ADC) linker. This compound is used in the synthesis of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. The compound is characterized by its ability to be cleaved under specific conditions, making it a valuable tool in drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-C2-S-S-pyridine involves the formation of a biotinylated linker with a disulfide bond and a pyridine moiety. The general synthetic route includes the following steps:
Biotinylation: Biotin is reacted with a suitable linker molecule to introduce a biotin moiety.
Disulfide Bond Formation: The biotinylated linker is then reacted with a disulfide-containing compound to introduce the disulfide bond.
Pyridine Introduction: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Biotin-C2-S-S-pyridine undergoes several types of chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Biotin-C2-S-S-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Utilized in the production of diagnostic tools and therapeutic agents
Mechanism of Action
Biotin-C2-S-S-pyridine functions as a cleavable linker in ADCs. The disulfide bond is cleaved in the reductive environment of cancer cells, releasing the cytotoxic drug. The biotin moiety facilitates the targeting of specific cells, while the pyridine moiety ensures stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- DBCO-PEG4-alkyne
- Mal-PEG4-VA
- Sulfo-SPP sodium
- FL118-C3-O-C-amide-C-NH2-d 5 formate
Uniqueness
Biotin-C2-S-S-pyridine is unique due to its cleavable disulfide bond, which allows for controlled release of drugs in targeted therapies. Its combination of biotin and pyridine moieties provides both targeting capability and chemical stability, making it a versatile tool in drug delivery systems .
Properties
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOROISBURONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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